molecular formula C19H17NO B11847196 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine CAS No. 69445-59-6

3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine

Cat. No.: B11847196
CAS No.: 69445-59-6
M. Wt: 275.3 g/mol
InChI Key: AOAVNEMEMBQXQG-UHFFFAOYSA-N
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Description

3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The naphtho[2,1-e][1,3]oxazine scaffold is particularly interesting due to its potential pharmacological properties and its ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the Mannich reaction, which involves the condensation of 1-naphthol, formaldehyde, and a primary amine. This reaction can be carried out under various conditions, including solvent-free conditions or using environmentally benign solvents such as glycerol .

For example, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported. The products are obtained in high yields (85-95%) within a short reaction time (5-10 minutes) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphtho[2,1-e][1,3]oxazine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the oxazine ring .

Major Products

The major products formed from these reactions include various substituted naphtho[2,1-e][1,3]oxazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, some derivatives of the compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine include other naphtho[2,1-e][1,3]oxazine derivatives and related oxazine compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The benzyl group at the 3-position can significantly influence the compound’s pharmacological properties, making it distinct from other naphtho[2,1-e][1,3]oxazine derivatives .

Properties

CAS No.

69445-59-6

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3-benzyl-2,4-dihydrobenzo[h][1,3]benzoxazine

InChI

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-17-11-10-16-8-4-5-9-18(16)19(17)21-14-20/h1-11H,12-14H2

InChI Key

AOAVNEMEMBQXQG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)OCN1CC4=CC=CC=C4

Origin of Product

United States

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